Bienvenue dans la boutique en ligne BenchChem!

Noxiptiline hydrochloride

Depression Clinical Trial TCA

Select Noxiptiline hydrochloride for your research: a tricyclic antidepressant with a faster onset of therapeutic action than amitriptyline, a higher arrhythmogenic threshold (9.1 μM) versus imipramine and doxepin, and a pronounced psychomotor stimulant profile—minimizing sedative confounds in rodent behavioral assays. Ideal for time-course monoaminergic studies, cardiac safety pharmacology, and TCA analytical method validation.

Molecular Formula C19H23ClN2O
Molecular Weight 330.8 g/mol
CAS No. 4985-15-3
Cat. No. B1679989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNoxiptiline hydrochloride
CAS4985-15-3
SynonymsAgedal
Bayer 1521
Bayer-1521
dibenzoxin
Elronon
noxiptilin
noxiptilin hydrochloride
noxiptilin monohydrochloride
noxiptyline
noxyptyline
Molecular FormulaC19H23ClN2O
Molecular Weight330.8 g/mol
Structural Identifiers
SMILESC[NH+](C)CCON=C1C2=CC=CC=C2CCC3=CC=CC=C31.[Cl-]
InChIInChI=1S/C19H22N2O.ClH/c1-21(2)13-14-22-20-19-17-9-5-3-7-15(17)11-12-16-8-4-6-10-18(16)19;/h3-10H,11-14H2,1-2H3;1H
InChIKeyJIKBYFBMUAUPJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Noxiptiline Hydrochloride (CAS 4985-15-3): Tricyclic Antidepressant for Preclinical Research and Neuropharmacological Studies


Noxiptiline hydrochloride, also known as dibenzoxine and marketed under brand names including Agedal and Elronon, is a tricyclic antidepressant (TCA) introduced in Europe during the 1970s [1]. The compound (molecular formula C₁₉H₂₂N₂O·HCl, MW 330.85 g/mol) functions as a serotonin and norepinephrine reuptake inhibitor, sharing the imipramine-like pharmacological profile characteristic of the TCA class [2][3]. The hydrochloride salt (CAS 4985-15-3) exhibits a melting point of 185–187°C and demonstrates subcutaneous LD₅₀ of 240 mg/kg in murine models [3].

Why Noxiptiline Hydrochloride Cannot Be Simply Substituted with Other Tricyclic Antidepressants


Within the tricyclic antidepressant class, noxiptiline hydrochloride exhibits a unique clinical and pharmacological signature that precludes direct substitution with even its closest analogs such as amitriptyline or imipramine. Its distinctive profile includes a demonstrably faster onset of therapeutic action and a differential efficacy pattern based on the onset characteristics of depressive illness [1]. Furthermore, its distinct cardiac safety margin, as reflected in a higher arrhythmia-inducing concentration threshold compared to agents like doxepin, underscores the inadequacy of generic interchangeability in experimental settings [2]. The compound's pronounced psychomotor stimulant effect, as opposed to sedative action, further delineates its specific therapeutic niche [3].

Quantitative Evidence for Noxiptiline Hydrochloride Differentiation: Head-to-Head Comparisons and Class-Level Inference


Faster Onset of Antidepressant Action in Female Patients vs. Amitriptyline

In a double-blind, multicenter clinical trial directly comparing noxiptiline and amitriptyline in 62 hospitalized patients with primary depressive illness, noxiptiline demonstrated a significantly faster onset of action in female patients after one week of treatment, as measured by the Hamilton Rating Scale for Depression (HAM-D) [1].

Depression Clinical Trial TCA

Superior Efficacy in Insidious-Onset Depression vs. Amitriptyline

The same 1975 double-blind trial revealed a significant patient subgroup effect: noxiptiline exhibited significantly better antidepressant efficacy than amitriptyline in patients whose current depressive episode had an insidious onset, whereas amitriptyline showed a strong (though non-significant) trend toward superiority in acute-onset illness [1].

Depression Subtypes Clinical Trial TCA

Higher Arrhythmogenic Concentration Threshold vs. Doxepin, Imipramine, and Amitriptyline in Isolated Perfused Rabbit Heart

In isolated perfused rabbit hearts, the threshold concentration of noxiptiline required to induce ventricular arrhythmias during noradrenaline infusion was 9.1 μM, substantially higher than the 4.7–4.8 μM thresholds observed for doxepin, imipramine, and amitriptyline [1]. This suggests a more favorable cardiac safety margin for noxiptiline within the TCA class.

Cardiac Safety Arrhythmia TCA

Distinct Psychomotor Stimulant Profile vs. Sedative TCAs

Clinical observations across three specialized clinics characterized noxiptiline as a bipolar thymoleptic agent with a more pronounced stimulating effect on psychomotor function than sedative action, distinguishing it from predominantly sedating TCAs such as amitriptyline or doxepin [1]. This activating profile aligns it more closely with desipramine-like secondary amine TCAs.

Psychopharmacology Clinical Profile TCA

Comparable In Vitro Lipidosis Induction Potency with Other TCAs Under Equimolar Conditions

In cultured rat macrophages exposed for 24 hours to equimolar concentrations (5 × 10⁻⁵ and 1 × 10⁻⁴ M) of cationic amphiphilic drugs, noxiptiline induced lysosomal lamellar inclusion bodies—a hallmark of drug-induced lipidosis—with potency similar to amitriptyline, 1-chloro-amitriptyline, iprindole, and chlorpromazine [1]. This in vitro finding contrasts with previously observed in vivo quantitative differences.

Drug-Induced Lipidosis Toxicity TCA

Analytical Quantification via Capillary Electrophoresis with Established Migration Parameters

A validated capillary electrophoresis method for the simultaneous determination of five tricyclic antidepressants, including noxiptiline hydrochloride, amitriptyline hydrochloride, and imipramine hydrochloride, has been established using a fused silica capillary (60 cm × 50 μm i.d., effective length 53 cm) with acetate buffer (25 mM ammonium acetate, 1 mM acetic acid) in 1:1 methanol:water, detection at 214 nm, and a separation voltage of 20 kV [1].

Analytical Chemistry Capillary Electrophoresis Quality Control

Recommended Research Applications for Noxiptiline Hydrochloride Based on Differentiated Evidence


Preclinical Studies of Rapid-Onset Antidepressant Mechanisms

For behavioral pharmacology or neurochemical studies requiring a tricyclic antidepressant with a demonstrably faster onset of therapeutic action, noxiptiline hydrochloride is the preferred TCA selection over amitriptyline [1]. Its significantly greater HAM-D score reduction at week 1 in female patients supports its utility in time-course studies of monoaminergic adaptation and receptor plasticity. Experimental designs incorporating early time-point pharmacodynamic assessments (e.g., 1–7 days) may leverage this differentiated onset property.

Cardiovascular Safety Pharmacology and Arrhythmia Modeling

Noxiptiline hydrochloride's higher arrhythmogenic concentration threshold (9.1 μM) compared to doxepin, imipramine, and amitriptyline (4.7–4.8 μM) positions it as a useful tool compound in cardiac safety pharmacology studies [2]. Researchers may utilize noxiptiline as a comparator TCA in ex vivo Langendorff heart preparations or in vivo ECG telemetry studies to establish dose-response relationships for TCA-induced cardiotoxicity, with the advantage of a wider safety margin that reduces the likelihood of premature arrhythmia onset during experimental protocols.

Behavioral Models of Non-Sedating Antidepressant Activity

Given its clinical characterization as having a more pronounced psychomotor stimulant effect than sedative action, noxiptiline hydrochloride is particularly well-suited for rodent behavioral assays where sedative confounding must be minimized—such as forced swim test, tail suspension test, or locomotor activity monitoring [3]. In contrast to the sedating TCAs amitriptyline and doxepin, noxiptiline allows for clearer interpretation of antidepressant-like behavioral effects without the confound of motor impairment or sedation-induced false positives.

Comparative TCA Analytical Method Development and Validation

Noxiptiline hydrochloride serves as an excellent reference standard for the development and validation of analytical methods targeting the tricyclic antidepressant class. Its established separation by capillary electrophoresis using acetate buffer (pH ~4.5) and methanol:water mobile phase provides a benchmark for method optimization and inter-laboratory transfer [4]. Quality control laboratories and forensic toxicology units may employ noxiptiline hydrochloride as one of several TCA calibrators in multi-analyte LC-MS/MS or CE-UV assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Noxiptiline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.